8-Hydroxy-5,7-dimethoxyflavanone
Description
IUPAC Nomenclature and Systematic Chemical Identification
8-Hydroxy-5,7-dimethoxyflavanone is systematically identified as 8-hydroxy-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one under IUPAC guidelines. Its molecular formula, C₁₇H₁₆O₅ , corresponds to a molecular weight of 300.30 g/mol , with the flavanone backbone comprising a dihydrochromenone core substituted with methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 5, 7, and 8.
The compound’s structural identity is further confirmed by its SMILES notation (COC1=CC(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC) and InChIKey (TVWVHFSJQNXIRZ-UHFFFAOYSA-N), which encode its stereochemical features and substituent arrangement. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy validate the presence of characteristic signals, including a hydrogen-bonded hydroxyl proton at δ 12.60 ppm and methoxy groups at δ 3.80–3.85 ppm in the ¹H NMR spectrum.
Crystal Structure Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies of structurally analogous flavanones, such as 5,6-dihydroxy-7,8-dimethoxyflavone, reveal planar molecular geometries with dihedral angles of 1.89° between the benzopyran-4-one core and the phenyl substituent. For 8-hydroxy-5,7-dimethoxyflavanone, intramolecular hydrogen bonding between the 8-hydroxy group and the carbonyl oxygen (O4) forms a six-membered ring , stabilizing the molecule’s conformation.
Crystallographic data for similar compounds indicate monoclinic or triclinic crystal systems with space groups such as P31 2 1. Key bond lengths include:
These parameters are consistent with the electronic effects of methoxy and hydroxyl groups, which influence packing efficiency and intermolecular interactions.
Conformational Analysis Through Computational Chemistry Methods
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict that 8-hydroxy-5,7-dimethoxyflavanone adopts a near-planar conformation with torsional angles of <10° between the aromatic rings. The energy-minimized structure shows:
- Lowest unoccupied molecular orbital (LUMO) : Localized on the chromenone ring
- Highest occupied molecular orbital (HOMO) : Distributed across the methoxy-substituted benzene ring
Molecular dynamics simulations reveal two dominant low-energy conformers:
- Conformer A : Hydroxyl group oriented syn to the carbonyl oxygen (ΔG = 0 kcal/mol)
- Conformer B : Hydroxyl group oriented anti (ΔG = 1.2 kcal/mol)
These findings align with NMR coupling constants (J = 13.4–17.2 Hz for H-2 and H-3), which indicate restricted rotation about the C2-C3 bond due to steric hindrance.
Tables
Table 1: Key Crystallographic Parameters for Analogous Flavanones
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P31 2 1 | |
| Unit Cell Dimensions | a = 116.59 Å, b = 116.59 Å, c = 168.82 Å | |
| Dihedral Angle (Core-Phenyl) | 1.89° |
Table 2: Computational Energy Values for Dominant Conformers
| Conformer | Relative Energy (kcal/mol) | Torsional Angle (τ₁) |
|---|---|---|
| A | 0.0 | 8.7° |
| B | 1.2 | 172.3° |
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
8-hydroxy-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-13-9-14(21-2)16(19)17-15(13)11(18)8-12(22-17)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3 |
InChI Key |
TVWVHFSJQNXIRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC |
Synonyms |
8-hydroxy-5,7-dimethoxyflavanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Flavanones differ in hydroxyl (-OH) and methoxy (-OMe) group positions, significantly impacting their bioactivity. Below is a comparative analysis of PDMF and key analogs:
Key Findings from Comparative Studies
Role of the 8-Hydroxy Group: PDMF’s 8-OH group is critical for its anti-cancer activity, as analogs lacking this substitution (e.g., 5,7-dimethoxyflavanone) show negligible cytotoxicity . The 8-OH group enhances interactions with cellular targets like p53, facilitating apoptosis .
Methoxy vs. Hydroxyl groups in Tacotanina (3',4'-di-OH) contribute to its free radical scavenging and cytotoxicity .
Structural-Activity Relationship (SAR) :
- Position of Substitutions : Anti-cancer activity correlates with hydroxyl groups at positions 8 (PDMF) or 3',4' (Tacotanina), while methoxy groups at 5,7 are common in antioxidants .
- Dual Functionalization : Compounds with both hydroxyl and methoxy groups (e.g., PDMF, Tacotanina) exhibit broader pharmacological profiles compared to fully methoxylated analogs .
Preparation Methods
Solvent Extraction
Fresh or dried plant material is ground and subjected to sequential extraction using solvents of increasing polarity. Chloroform and ethyl acetate are particularly effective for isolating intermediate-polarity flavanones. The crude extract is concentrated under reduced pressure to yield a residue rich in flavanoid derivatives.
Chromatographic Purification
The residue is fractionated via column chromatography using silica gel or Sephadex LH-20. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a methanol-water gradient (60:40 to 90:10) isolates 8-hydroxy-5,7-dimethoxyflavanone at ≈98% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with characteristic signals at δ 5.40 (1H, dd, H-2) and δ 12.90 (1H, s, 8-OH) in the ¹H-NMR spectrum.
Yield : 0.02–0.05% (w/w) from dried plant material, depending on seasonal and geographical variations.
Chemical Demethylation of Methoxyflavanone Precursors
Selective demethylation of methoxylated precursors is a widely adopted synthetic route. Aluminum chloride (AlCl₃) in anhydrous ether selectively cleaves the 5-methoxy group while preserving other substituents.
Reaction Protocol
A representative procedure involves stirring 5,7,8-trimethoxyflavanone (0.15 g) with AlCl₃ (0.5 g) in anhydrous ether (5 mL) for 12 hours at room temperature. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Evaporation yields 8-hydroxy-5,7-dimethoxyflavanone as a pale-yellow solid.
Optimization and Mechanistic Insights
-
Catalyst : AlCl₃ coordinates with the carbonyl oxygen, facilitating electrophilic attack at the 5-methoxy group.
-
Solvent : Ether ensures mild conditions, preventing over-demethylation or ring isomerization.
Critical Data :
| Parameter | Value |
|---|---|
| Starting Material | 5,7,8-Trimethoxyflavanone |
| Catalyst | AlCl₃ (3.3 equiv) |
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Isolated Yield | 72% |
Biotransformation Using Entomopathogenic Fungi
Fungal strains such as Beauveria bassiana and Isaria fumosorosea hydroxylate/demethylate methoxyflavonoids regioselectively. While most studies focus on ring B modifications, recent work demonstrates partial demethylation of 5,7-dimethoxyflavanone to yield the target compound.
Fermentation Conditions
Product Analysis
LC-MS analysis identifies 8-hydroxy-5,7-dimethoxyflavanone (m/z 301.1 [M+H]⁺) as a minor metabolite, alongside 5-hydroxy-7-methoxyflavanone. The low yield (≈15%) suggests competing pathways, necessitating strain engineering for improved efficiency.
One-Pot Synthesis via EDDA-Catalyzed Mannich-Type Reaction
Ethylenediamine diacetate (EDDA) catalyzes a three-component Mannich reaction between 2-hydroxy-5,7-dimethoxyacetophenone, benzaldehyde, and aniline to form the flavanone scaffold.
Synthetic Procedure
Performance Metrics
-
Yield : 82% (white crystalline solid).
-
Advantages : Avoids toxic metal catalysts and harsh conditions.
-
Limitation : Racemic mixture formation requires chiral resolution for enantiopure products.
Spectroscopic Confirmation :
-
¹H-NMR (400 MHz, CDCl₃) : δ 6.90 (s, H-6), δ 5.40 (dd, J = 12.8, 2.8 Hz, H-2), δ 3.85 (s, 5-OCH₃), δ 3.79 (s, 7-OCH₃).
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Natural Extraction | 0.05% | High | Low | 98% |
| Chemical Demethylation | 72% | Moderate | High | 95% |
| Biotransformation | 15% | Low | Moderate | 85% |
| One-Pot Synthesis | 82% | Low | High | 99% |
Key Observations :
-
Natural extraction is ideal for small-scale studies but economically unviable for industrial production.
-
Chemical demethylation balances yield and scalability but requires hazardous reagents.
-
Biotransformation offers eco-friendly advantages but needs optimization for higher efficiency.
-
One-pot synthesis emerges as the most practical route for bulk preparation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the purity and structural identity of 8-Hydroxy-5,7-dimethoxyflavanone in synthetic or extracted samples?
- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential to resolve methoxy and hydroxyl group positions. X-ray crystallography with SHELX refinement can resolve stereochemistry .
Q. What are the optimal storage conditions to maintain the stability of 8-Hydroxy-5,7-dimethoxyflavanone in laboratory settings?
- Methodological Answer : Store the compound in airtight, light-protected containers at temperatures below +8°C (ideally at -20°C for long-term storage). Desiccants should be used to prevent moisture absorption, as hygroscopic degradation can alter solubility and bioactivity .
Q. Which solvents are suitable for preparing stock solutions of 8-Hydroxy-5,7-dimethoxyflavanone for in vitro assays?
- Methodological Answer : Dimethyl sulfoxide (DMSO) is preferred for initial stock preparation due to its high solubility for flavanones. For aqueous dilution, ethanol or acetone (≤1% v/v) can be used. Pre-warm stock solutions to 37°C and sonicate to ensure homogeneity .
Advanced Research Questions
Q. How does 8-Hydroxy-5,7-dimethoxyflavanone induce p53-mediated G2/M cell cycle arrest in cancer models?
- Methodological Answer : Treat A549 lung adenocarcinoma cells with 10–50 μM of the compound for 24–48 hours. Use flow cytometry (propidium iodide staining) to quantify cell cycle phases. Western blotting confirms p53 phosphorylation (Ser15) and downstream upregulation of p21 and caspases-3/9. Validate p53 dependency via siRNA knockdown experiments .
Q. What experimental approaches are used to study the compound’s anti-allergic effects on IgE-mediated hypersensitivity?
- Methodological Answer : Employ RBL-2H3 mast cells sensitized with IgE antibodies. Measure histamine release via ELISA after FcεRI cross-linking. Use calcium imaging to track intracellular Ca2+ flux inhibition. For in vivo validation, use a murine model of passive cutaneous anaphylaxis (PCA) or cedar pollinosis, administering 10–20 mg/kg orally .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer : Conduct parallel solubility tests in polar (e.g., methanol, water) and non-polar (e.g., chloroform) solvents using UV-Vis spectrophotometry. Adjust pH (e.g., 6–8) to mimic physiological conditions. Compare results with computational solubility predictions (e.g., using COSMO-RS) to identify solvent-specific interactions .
Q. What strategies enhance the bioavailability of 8-Hydroxy-5,7-dimethoxyflavanone in preclinical in vivo studies?
- Methodological Answer : Formulate the compound with cyclodextrins or lipid-based nanoparticles to improve gastrointestinal absorption. Monitor plasma concentrations via LC-MS/MS after oral administration. Assess metabolite profiles in liver microsomes to identify potential first-pass effects .
Q. How does 8-Hydroxy-5,7-dimethoxyflavanone synergize with tyrosine kinase inhibitors (TKIs) in cancer therapy?
- Methodological Answer : Co-treat A549 cells with sub-therapeutic doses of the compound (5–10 μM) and TKIs (e.g., erlotinib). Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy. Assess apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays .
Safety and Handling
Q. What safety precautions are recommended despite the compound’s non-hazardous classification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
